Cas no 495405-09-9 (Ethyl 3,4,5-trifluorobenzoate)

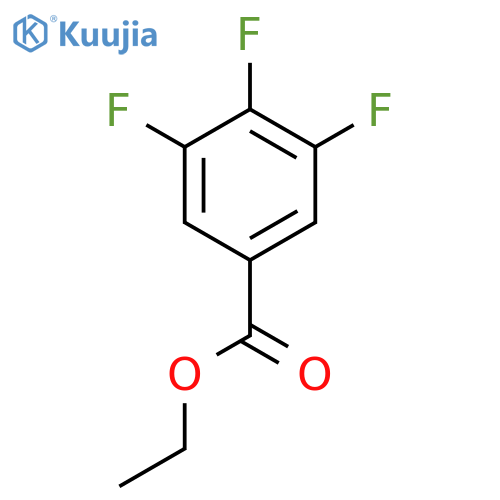

Ethyl 3,4,5-trifluorobenzoate structure

商品名:Ethyl 3,4,5-trifluorobenzoate

CAS番号:495405-09-9

MF:C9H7F3O2

メガワット:204.145893335342

MDL:MFCD06204428

CID:1523731

Ethyl 3,4,5-trifluorobenzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3,4,5-trifluorobenzoate

- LogP

- Benzoic acid, 3,4,5-trifluoro-, ethyl ester

- AK174069

-

- MDL: MFCD06204428

- インチ: 1S/C9H7F3O2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2H2,1H3

- InChIKey: UWHPRVLGRIWCQQ-UHFFFAOYSA-N

- ほほえんだ: FC1C(=C(C([H])=C(C(=O)OC([H])([H])C([H])([H])[H])C=1[H])F)F

計算された属性

- せいみつぶんしりょう: 204.03981

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 198

- トポロジー分子極性表面積: 26.3

じっけんとくせい

- PSA: 26.3

Ethyl 3,4,5-trifluorobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM253182-10g |

Ethyl 3,4,5-trifluorobenzoate |

495405-09-9 | 95% | 10g |

$192 | 2022-06-11 | |

| Apollo Scientific | PC57036-5g |

Ethyl 3,4,5-trifluorobenzoate |

495405-09-9 | 97% | 5g |

£30.00 | 2025-02-21 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD303690-1g |

Ethyl 3,4,5-trifluorobenzoate |

495405-09-9 | 97% | 1g |

¥21.0 | 2024-04-18 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD303690-10g |

Ethyl 3,4,5-trifluorobenzoate |

495405-09-9 | 97% | 10g |

¥60.0 | 2024-04-18 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD303690-5g |

Ethyl 3,4,5-trifluorobenzoate |

495405-09-9 | 97% | 5g |

¥32.0 | 2024-04-18 | |

| Chemenu | CM253182-10g |

Ethyl 3,4,5-trifluorobenzoate |

495405-09-9 | 95% | 10g |

$192 | 2021-06-16 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SV802-1g |

Ethyl 3,4,5-trifluorobenzoate |

495405-09-9 | 97% | 1g |

58.0CNY | 2021-07-14 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SV802-5g |

Ethyl 3,4,5-trifluorobenzoate |

495405-09-9 | 97% | 5g |

130.0CNY | 2021-07-14 | |

| Aaron | AR00DC1R-100g |

Ethyl 3,4,5-trifluorobenzoate |

495405-09-9 | 95% | 100g |

$68.00 | 2025-01-24 | |

| A2B Chem LLC | AG21043-5g |

Ethyl 3,4,5-trifluorobenzoate |

495405-09-9 | 97% | 5g |

$15.00 | 2024-04-19 |

Ethyl 3,4,5-trifluorobenzoate 関連文献

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

495405-09-9 (Ethyl 3,4,5-trifluorobenzoate) 関連製品

- 451-02-5(Ethyl 3-fluorobenzoate)

- 451-46-7(Ethyl 4-fluorobenzoate)

- 773873-72-6(Methyl 3,4,5-trifluorobenzenecarboxylate)

- 350-19-6(Benzoic acid, 3,5-difluoro-, ethyl ester)

- 144267-96-9(Ethyl 3,4-difluorobenzoate)

- 216393-55-4(Methyl 3,5-difluorobenzoate)

- 369-25-5(Methyl 3,4-difluorobenzoate)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量